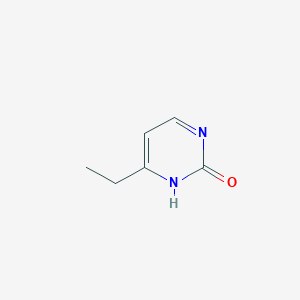

4-Ethyl-2-pyrimidinol

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in the fields of organic and medicinal chemistry. lookchem.combhu.ac.in This core is integral to life itself, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. bhu.ac.inherts.ac.uk Beyond their biological roles, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. youtube.com Their ability to interact with various biological targets has led to their development as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. researchgate.netcheminfo.orgyoutube.com The pyrimidine nucleus is also found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin. bhu.ac.inherts.ac.uk Consequently, the synthesis and functionalization of pyrimidine scaffolds remain a highly active and vital area of research, continually fueling the discovery of new therapeutic agents and biologically active molecules. researchgate.net

Overview of 4-Pyrimidinol Structural Motifs

Within the broad class of pyrimidines, the 4-pyrimidinol structural motif, also known as 4-hydroxypyrimidine (B43898) or 4(3H)-pyrimidinone, is of particular importance. chemicalbook.comprepchem.com This structure is characterized by a hydroxyl group at the C4 position of the pyrimidine ring. These compounds are not just synthetic curiosities; they are found in biologically crucial molecules, including the nucleobases guanine, uracil, and thymine, which all contain a 4-pyrimidone structure. whiterose.ac.uk The 4-pyrimidinol moiety serves as a versatile building block in organic synthesis, providing a reactive handle for further molecular elaboration. prepchem.com Its derivatives have been investigated for a wide range of potential applications, from antiviral and anticancer agents to functional materials. whiterose.ac.uksmolecule.comuoanbar.edu.iq The term "structural motif" refers to a common three-dimensional structure that appears in various molecules, and the 4-pyrimidinol core is a prime example of a motif that imparts significant biological and chemical properties. sigmaaldrich.com

Scope and Research Focus on 4-Ethyl-2-pyrimidinol within Pyrimidinol Chemistry

This article will provide a focused and comprehensive examination of a specific derivative within the pyrimidinol family: This compound (CAS Number: 856289-67-3). researchgate.net While the broader class of pyrimidinols has been extensively studied, this article will drill down into the specific chemical and structural aspects of this particular compound. The aim is to present a detailed account of its synthesis, characterization, chemical properties, and potential as a research tool. By concentrating on this compound, we can explore in detail how the introduction of an ethyl group at the 4-position influences the compound's characteristics, from its tautomeric equilibrium to its reactivity. This focused approach allows for a thorough understanding of a representative member of the 4-pyrimidinol class, providing a scientifically rigorous overview for researchers in the field.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-6(9)8-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFADOWUMZBFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivative Synthesis of 4 Ethyl 2 Pyrimidinol

Strategies for Functionalization of the Pyrimidinol Ring

The functionalization of the 4-Ethyl-2-pyrimidinol ring is a critical aspect of medicinal chemistry, allowing for the synthesis of a diverse array of derivatives with tailored biological activities. ontosight.ai These strategies often involve the manipulation of existing functional groups or the introduction of new substituents to modulate the compound's physicochemical properties and target interactions.

Substituent Effects on Reactivity and Yield

The reactivity of the pyrimidinol ring and the yield of subsequent reactions are significantly influenced by the electronic properties of its substituents. lumenlearning.com Activating groups, which donate electron density to the ring, can enhance the rate of electrophilic aromatic substitution, while deactivating groups, which withdraw electron density, have the opposite effect. lumenlearning.com For instance, the introduction of an amino group at the 6-position of the pyrimidine (B1678525) ring can increase its nucleophilicity, facilitating further functionalization. ontosight.ai Conversely, the presence of a halogen, such as bromine, can alter the electronic distribution and provide a handle for cross-coupling reactions.

Introduction of Ethyl Groups and Other Alkyl/Aryl Moieties

The synthesis of this compound itself and the introduction of other alkyl or aryl groups onto the pyrimidine core can be achieved through various synthetic methodologies. organic-chemistry.org One common approach involves the condensation of a β-keto ester with an amidine, a reaction that can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good yields. organic-chemistry.org

Further functionalization can be achieved through cross-coupling reactions. For instance, a halogenated pyrimidine derivative can be coupled with an appropriate organometallic reagent to introduce new alkyl or aryl groups. The synthesis of various 4,5-disubstituted pyrimidine derivatives has been accomplished in a single step via a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is a key strategy for exploring structure-activity relationships and optimizing biological activity. nih.govderpharmachemica.com This can involve the introduction of a variety of functional groups at different positions of the pyrimidine ring. For example, a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylates were synthesized from ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate by reaction with various anilines. derpharmachemica.com

The synthesis of 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride (B599025) hydrate, an analog of this compound, is typically achieved through nucleophilic substitution or condensation reactions. vulcanchem.com One method involves the reaction of 2-methyl-4-hydroxypyrimidine with 2-chloroethylamine (B1212225) hydrochloride. vulcanchem.com The resulting analogs can exhibit a range of biological activities, highlighting the importance of systematic structural modification.

Synthesis of Fused Pyrimidinol Systems and Polyheterocyclic Derivatives

The synthesis of fused pyrimidinol systems and polyheterocyclic derivatives represents a significant area of research, aiming to create complex molecular architectures with novel biological properties. derpharmachemica.comderpharmachemica.com These strategies often involve the construction of additional rings onto the pyrimidine core, leading to compounds with increased structural rigidity and diverse pharmacological profiles.

One approach to synthesizing fused pyrimidine derivatives is through one-pot, multi-component reactions. For example, pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles have been synthesized via the reaction of 1-aryl-2-(phenylsulfonyl)ethanone derivatives with appropriate heterocyclic amines and triethyl orthoformate. nih.gov Another method involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines to yield fused chromone–pyrimidine hybrids. rsc.org

The construction of polyheterocyclic systems containing a pyrimidine nucleus can be achieved through cyclocondensation reactions. nih.govnih.govscite.ai For instance, a series of pyrimidopyridopyrazolopyrimidine derivatives were synthesized from an amino-pyrazolopyridopyrimidine precursor and malonates. nih.govnih.gov Further diversification can be achieved through subsequent nucleophilic cyclocondensation reactions. nih.govnih.gov These complex heterocyclic systems often exhibit potent biological activities. nih.gov

| Fused System Type | Synthetic Strategy | Starting Materials |

| Pyrazolo[1,5-a]pyrimidines | One-pot three-component reaction | 1-aryl-2-(phenylsulfonyl)ethanones, heterocyclic amines, triethyl orthoformate nih.gov |

| Triazolo[1,5-a]pyrimidines | One-pot three-component reaction | 1-aryl-2-(phenylsulfonyl)ethanones, heterocyclic amines, triethyl orthoformate nih.gov |

| Chromeno[4,3-d]pyrimidines | ANRORC reaction | 3-benzoyl chromones, benzamidines rsc.org |

| Pyrimidopyridopyrazolopyrimidines | Cyclocondensation reaction | Amino-pyrazolopyridopyrimidine, malonates nih.govnih.gov |

Exploration of Bioisosteric Replacements within the Pyrimidinol Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to enhance potency, improve pharmacokinetic properties, and reduce toxicity. wikipedia.orgspirochem.com The exploration of bioisosteric replacements within the this compound scaffold is a key approach to discovering novel and optimized analogs. nih.govdigitellinc.com

Bioisosteric replacement can be categorized as either classical or non-classical. wikipedia.org Classical bioisosteres involve the substitution of atoms or groups with similar valence electron structures, while non-classical bioisosteres may have different numbers of atoms and structures but retain similar biological activity. wikipedia.orgu-tokyo.ac.jp

Non-Classical Bioisosteres in Pyrimidinol Design

Non-classical bioisosteres offer a greater degree of structural diversity compared to their classical counterparts. wikipedia.org In the context of pyrimidinol design, this could involve replacing a simple substituent with a more complex functional group or even altering the core heterocyclic structure. For example, a phenyl ring might be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate electronic properties and hydrogen bonding interactions. ipinnovative.com

A notable example of non-classical bioisosterism is the replacement of a carboxyl group with a tetrazole ring, which can improve membrane permeability while maintaining acidic properties. ipinnovative.com In the pyridazine (B1198779) series, halogen atoms have been described as non-classical isosteres of a trifluoromethyl group. mdpi.com The incorporation of such non-classical bioisosteres into the this compound scaffold could lead to the development of new derivatives with improved pharmacological profiles. mdpi.com

| Original Group | Non-Classical Bioisostere | Rationale for Replacement |

| Phenyl | Thiophene, Pyridine | Modulate electronic properties and hydrogen bonding ipinnovative.com |

| Carboxyl (-COOH) | Tetrazole | Improve membrane permeability, maintain acidity ipinnovative.com |

| Halogen | Trifluoromethyl (-CF3) | Enhance metabolic stability mdpi.com |

Impact on Molecular Properties for Research Applications

The strategic modification of the this compound scaffold is a cornerstone of medicinal chemistry and drug discovery, allowing researchers to fine-tune molecular properties for specific research applications. By introducing or altering functional groups on the pyrimidine core, scientists can systematically investigate structure-activity relationships (SAR), enhance potency, and modulate physicochemical characteristics to probe biological systems. These transformations are crucial for developing molecular tools and potential therapeutic leads.

Chemical derivatization directly influences a molecule's electronic and steric profile, which in turn affects its interactions with biological targets. For instance, the introduction of a methyl group at the 2-position of the pyrimidine ring has been noted to reduce the ring's electron density, a change that can alter binding affinities for enzymes or receptors. vulcanchem.com Similarly, modifications to the pyrimidine base structure can impact the stability and function of nucleic acids, a significant consideration in the development of nucleoside analogs for antiviral or anticancer research. ontosight.ai

The following research findings illustrate how specific chemical transformations of pyrimidine derivatives impact their properties for various research applications.

Detailed Research Findings

Homologation and Enzyme Inhibition:

A study focused on designing antifolate agents investigated the effect of extending a C9-methyl group to an ethyl group on a complex furopyrimidine derivative. nih.gov This homologation—the addition of a methylene (B1212753) group—had a significant impact on the molecule's ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in cell proliferation and a target for cancer chemotherapy. The results demonstrated that the ethyl-substituted analogue was twice as potent against recombinant human DHFR (rhDHFR) compared to its methyl counterpart. nih.gov This enhancement in inhibitory activity highlights how a subtle change in alkyl chain length can improve the geometric and electronic complementarity between a ligand and its enzyme's active site.

| Compound Analogue | C9-Substituent | IC₅₀ (μM) against rhDHFR |

|---|---|---|

| Analogue 1 | -CH₃ | ~0.42 |

| Analogue 2 | -H | ~0.84 |

| Analogue 3 | -CH₂CH₃ | 0.21 |

Substitution and Anti-Fibrotic Activity:

In another research endeavor, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized to evaluate their potential as anti-fibrotic agents. mdpi.com The core structure was modified by introducing various substituted carbamoyl (B1232498) groups at the 5-position of the pyrimidine ring. The study found that these modifications significantly influenced the compounds' ability to inhibit collagen expression in hepatic stellate cells. The data revealed that derivatives featuring specific substituted aromatic rings, such as p-tolyl and 3,4-difluorophenyl, exhibited the most potent anti-fibrotic activity. mdpi.com This demonstrates the critical role of substituent choice in optimizing biological function.

| Compound | Substituent Group | IC₅₀ (μM) |

|---|---|---|

| 12m | p-tolylcarbamoyl | 45.69 |

| 12q | 3,4-difluorophenyl)carbamoyl | 45.81 |

| Pirfenidone (Reference) | N/A | >100 |

Halogenation and Cytotoxic Activity:

The synthesis of tetrahydropyrimidine (B8763341) derivatives bearing halogenated benzyl (B1604629) groups has been explored to assess their biological potential, including cytotoxic effects against cancer cell lines. mdpi.com By incorporating different halogen atoms (Fluorine, Chlorine, Bromine) at various positions on a benzylidene ring attached to the pyrimidine core, researchers were able to modulate the compounds' anticancer activity. The study demonstrated that these halogenated derivatives exhibited moderate to good cytotoxicity against the HepG2 human liver cancer cell line, with IC₅₀ values indicating that the type and position of the halogen substituent are key determinants of potency. mdpi.com

| Compound | Substituent | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | 4-Fluorobenzylidene | 14.28 |

| 5b | 4-Chlorobenzylidene | 12.51 |

| 5c | 4-Bromobenzylidene | 10.37 |

| 5d | 2-Chlorobenzylidene | 5.351 |

| Doxorubicin (Reference) | N/A | 0.892 |

These examples underscore the principle that targeted chemical transformations are a powerful tool for modifying the molecular properties of pyrimidine-based compounds. The resulting derivatives, with their altered steric, electronic, and lipophilic characteristics, serve as invaluable probes for exploring complex biological processes and as foundational structures in the search for new therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Ethyl-2-pyrimidinol, a comprehensive analysis of its ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides unambiguous evidence of its structure.

The ¹H NMR spectrum of this compound displays a set of signals characteristic of its distinct proton environments. The ethyl group gives rise to a typical quartet and triplet pattern due to spin-spin coupling. savemyexams.com The protons on the pyrimidine (B1678525) ring and the hydroxyl proton exhibit chemical shifts influenced by the ring's aromaticity and electronic effects of the substituents.

The predicted ¹H NMR spectrum in D₂O shows signals for the ethyl group's methylene (B1212753) protons as a quartet and the methyl protons as a triplet. hmdb.ca The chemical shifts for the aromatic protons on the pyrimidine ring are also predicted. hmdb.ca The hydroxyl proton is typically observed as a broad singlet, though its chemical shift can vary with concentration and solvent; in D₂O, this proton exchanges with deuterium (B1214612) and is often not observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) in D₂O | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet |

| Ethyl CH₂ | ~2.6 | Quartet |

| Ring CH (Position 5) | ~6.5 | Singlet |

Note: Data is based on predicted values and typical chemical shift ranges for similar structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org Carbons in the pyrimidine ring appear in the aromatic region, while the carbons of the ethyl group are found in the aliphatic region. The carbon atom bonded to the hydroxyl group (C2) is typically shifted downfield due to the electronegativity of the oxygen atom.

Due to the scarcity of direct experimental data for this compound, the expected chemical shifts are inferred from data on related pyrimidine derivatives and general ¹³C NMR principles. uzh.chnih.gov For instance, in similar heterocyclic systems, carbons adjacent to heteroatoms show characteristic downfield shifts. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| Ethyl CH₃ | 10 - 20 |

| Ethyl CH₂ | 20 - 30 |

| Ring C4 | 160 - 170 |

| Ring C2 | 155 - 165 |

| Ring C5 | 110 - 120 |

Note: These ranges are estimates based on typical values for substituted pyrimidines and may differ from experimental results.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, a key COSY correlation would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. emerypharma.com This experiment would definitively link the proton signals of the ethyl group to their corresponding carbon signals and the ring protons to their respective ring carbons. emerypharma.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands for its key functional groups.

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with its broadness indicating hydrogen bonding. americanpharmaceuticalreview.com

N-H Stretch: In the tautomeric form (pyrimidinone), an N-H stretching vibration would be expected in a similar region to the O-H stretch. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1400-1650 cm⁻¹ region of both IR and Raman spectra, which are characteristic of the aromatic system. libretexts.org

C-O Stretch: A strong C-O stretching band is expected in the IR spectrum around 1200-1300 cm⁻¹.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. ksu.edu.sa It is especially useful for observing the vibrations of the pyrimidine ring's carbon framework. nih.govspectroscopyonline.com

Table 3: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=N / C=C | Ring Stretching | 1400 - 1650 |

Note: These are general frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Pyrimidinols, like this compound, can exist in tautomeric forms and are prone to forming strong intermolecular hydrogen bonds. nih.gov These interactions significantly influence their physical properties and are observable in their vibrational spectra. The presence of robust N-H···O hydrogen bonds is a common feature in related pyrimidinone structures. nih.gov

In the solid state, the O-H or N-H stretching band in the IR spectrum is often broad and shifted to a lower frequency compared to the gas phase or dilute solutions, which is a hallmark of hydrogen bonding. researchgate.net The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. Raman spectroscopy can also be used to study hydrogen bonding, often by observing shifts in the ring breathing modes upon interaction with hydrogen-bonding solvents like water. nih.govresearchgate.net The analysis of these spectral features confirms the presence and nature of hydrogen-bonded networks in the condensed phase of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The pyrimidine core of the molecule contains π bonds and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions. uobabylon.edu.iqmmmut.ac.in

The primary transitions observed for pyrimidine derivatives are π → π* and n → π*. mmmut.ac.incutm.ac.in

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. masterorganicchemistry.com In conjugated systems like the pyrimidine ring, these transitions often occur at shorter wavelengths (higher energy) but can be shifted to longer wavelengths (bathochromic shift) by substituents. uobabylon.edu.iq For this compound, the ethyl and hydroxyl groups act as substituents that can influence the energy of these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from a nitrogen lone pair) to a π* anti-bonding orbital. cutm.ac.in They are characteristically of much lower intensity (lower molar absorptivity, ε) compared to π → π* transitions and occur at longer wavelengths (lower energy). uobabylon.edu.iq The presence of polar solvents can cause a blue shift (hypsochromic shift) for n → π* transitions due to the stabilization of the non-bonding orbitals through hydrogen bonding. uobabylon.edu.iq

While specific spectral data for this compound is not extensively published, data from related pyrimidinol compounds can provide valuable estimates. For example, 2-pyrimidinol and its derivatives exhibit characteristic absorption bands in the UV region. nih.govresearchgate.net The spectrum of a compound like 2-amino-4-chloro-6-methoxypyrimidine, when dissolved in ethanol (B145695) and water, shows absorption bands in the 200-400 nm range. researchgate.net Similarly, a substituted pyrimidine derivative was found to have a maximum absorption (λmax) at 275 nm. nih.gov

| Electronic Transition | Expected Wavelength (λmax) Range | Expected Intensity (ε) | Orbitals Involved |

|---|---|---|---|

| π → π | ~200-280 nm | High | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. masterorganicchemistry.com |

| n → π | ~270-350 nm | Low | Promotion of a non-bonding electron from a nitrogen atom to a π anti-bonding orbital. uobabylon.edu.iqcutm.ac.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. savemyexams.com In electron impact (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₆H₈N₂O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is influenced by the stability of the resulting fragments. The presence of the ethyl group and the pyrimidine ring dictates the primary cleavage pathways.

Common fragmentation patterns for alkyl-substituted heterocycles involve the loss of the alkyl group or parts of it. libretexts.org The fragmentation of N-ethyl-2-pyrimidinethione, a related compound, shows that loss of a hydrogen radical from the ethyl group to form a stable thiazolinium-like structure is a key pathway. cdnsciencepub.comingentaconnect.com A similar loss of an ethyl radical (C₂H₅•) is also a probable fragmentation route. libretexts.orgibchem.com The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small, stable molecules like HCN. researchgate.netiosrjournals.org

Key expected fragments for this compound include:

Loss of an ethyl radical: [M - 29]⁺, resulting from the cleavage of the C-C bond between the ring and the ethyl group. savemyexams.com

Loss of ethene (McLafferty-type rearrangement if applicable): [M - 28]⁺, though less common for aromatic rings.

Ring fragmentation: Subsequent loss of molecules like HCN (m/z 27) or CO (m/z 28) from the primary fragments. researchgate.net

| m/z Value | Postulated Fragment Ion | Description of Loss |

|---|---|---|

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - 15]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |

| 95 | [M - 29]⁺ | Loss of an ethyl radical (•C₂H₅). libretexts.org |

| 68 | [C₃H₂N₂]⁺ | Fragment resulting from ring cleavage after initial losses. |

X-ray Crystallography for Solid-State Structural Determination (if applicable to pyrimidinol derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. vensel.org For pyrimidinol derivatives, this technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing and physical properties of the compound. nih.govnih.gov

A crucial aspect that X-ray crystallography can elucidate for 2-pyrimidinol derivatives is tautomerism. This compound can exist in two tautomeric forms: the hydroxyl-pyrimidinol form and the keto-pyrimidinone form (4-ethyl-1H-pyrimidin-2-one). Crystal structure analysis can unambiguously identify which tautomer is present in the solid state. mdpi.com For instance, the crystal structure of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione confirmed the stability of the enol form due to strong intramolecular hydrogen bonding. mdpi.com

Furthermore, π-π stacking interactions between the aromatic pyrimidine rings are a common feature, contributing to the stability of the crystal lattice. nih.gov The nature and geometry of these interactions (e.g., parallel or T-shaped) can be precisely determined. The analysis of related structures, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, shows how both hydrogen bonding and molecular conformation stabilize the crystal structure. vensel.org Therefore, it is highly probable that the solid-state structure of this compound would also be heavily influenced by such hydrogen bonding and π-π stacking interactions.

Computational Chemistry and Theoretical Investigations of 4 Ethyl 2 Pyrimidinol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to examine molecular systems. For 4-ethyl-2-pyrimidinol, these calculations reveal intricate details about its geometry, electronic structure, and the subtle forces that govern its behavior.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govcornell.edu DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the optimized geometry of this compound. nih.govresearchgate.net This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. nih.gov The optimized structure corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. github.iooatext.com

The electronic structure, including the distribution of electrons and energy levels, is also elucidated through DFT. nih.gov These calculations are fundamental for understanding the molecule's reactivity and physical properties.

Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.govirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, the HOMO is often delocalized over the electron-rich pyran ring, while the LUMO can be found on other parts of the molecule, indicating the sites for nucleophilic and electrophilic attacks. materialsciencejournal.org The energies of these orbitals are used to calculate important quantum chemical parameters like ionization potential, electron affinity, electronegativity, and chemical hardness. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies This table is for illustrative purposes and the values are not specific to this compound as direct data was not found.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2613 |

| LUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. taylorandfrancis.comnumberanalytics.com The stabilization energy, E(2), associated with these interactions indicates the strength of the hyperconjugative effects. taylorandfrancis.com

In molecules like this compound, NBO analysis can reveal key intramolecular interactions, such as n → σ* transitions, which contribute to the molecule's stability. uba.ar This analysis provides a quantitative measure of charge delocalization and the nature of the chemical bonds within the molecule. taylorandfrancis.comresearchgate.net

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Calculation of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. imist.maresearchgate.net This method, often used in conjunction with DFT (e.g., B3LYP functional), computes the isotropic shielding constants of nuclei like ¹H and ¹³C. imist.maunn.edu.ng The calculated chemical shifts are then obtained by referencing these shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma

There is often a good linear correlation between the experimental and theoretically calculated chemical shifts, which validates the computational model and aids in the structural elucidation of the molecule. researchgate.netunits.it

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts This table is for illustrative purposes and the values are not specific to this compound as direct data was not found.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

|---|---|---|

| H-1 | 7.28 | 7.35 |

| H-2 | 7.58 | 7.62 |

| H-3 | 7.77 | 7.80 |

| H-4 | 8.29 | 8.33 |

Simulation of Vibrational Spectra (IR, Raman) and Potential Energy Distribution (PED)

Theoretical vibrational spectra (Infrared and Raman) are calculated to understand the normal modes of vibration of a molecule. nih.govscifiniti.com These calculations, performed at the optimized geometry, yield harmonic vibrational frequencies. oatext.com To improve agreement with experimental data, these frequencies are often scaled by a factor. scifiniti.com

Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. nih.govnepjol.info This detailed assignment confirms the interpretation of experimental IR and Raman spectra. nepjol.info For example, the characteristic stretching vibrations of C=O, C-C, and C-H bonds can be precisely identified. scifiniti.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. uci.edu It extends the principles of ground-state DFT to describe the response of a system to a time-dependent perturbation, such as an oscillating electric field from light. scm.com This makes it a primary tool for predicting and interpreting electronic absorption spectra, like UV-Vis spectra. mdpi.comelixirpublishers.com

The methodology involves calculating the electronic transition energies and oscillator strengths for a molecule. respectprogram.org The transition energies correspond to the energy difference between the ground state and various excited states, which dictates the wavelength of light absorbed. The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with higher oscillator strengths result in more intense absorption peaks in the UV-Vis spectrum. researchgate.net

For pyrimidine derivatives, TD-DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict the primary electronic transitions, which are typically π → π* and n → π* in nature. mdpi.comjchemrev.com The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (like those on the nitrogen atoms) to a π* antibonding orbital. The calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate more realistic solution-phase conditions. mdpi.com

A theoretical investigation of this compound using TD-DFT would yield data on its expected absorption maxima (λmax), the nature of the transitions, and their corresponding probabilities. This information is crucial for understanding the photophysical properties of the molecule.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Pyrimidinol Derivative

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 4.55 | 272.5 | 0.158 | HOMO -> LUMO | π -> π |

| 5.10 | 243.1 | 0.009 | HOMO-1 -> LUMO | n -> π |

| 5.89 | 210.5 | 0.452 | HOMO -> LUMO+1 | π -> π* |

Note: This table contains hypothetical data for illustrative purposes, based on typical results for pyrimidine derivatives.

Conformational Analysis and Tautomerism Studies (e.g., keto-enol tautomerism)

Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.net For this molecule, the primary focus of conformational analysis would be the rotation around the single bond connecting the ethyl group to the pyrimidine ring. Different rotational angles (dihedral angles) result in different conformers with varying steric energies. Computational methods, typically using DFT, can be employed to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformer (the one with the lowest energy) and any transitional states. researchgate.net

Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. byjus.comlibretexts.org this compound is subject to keto-enol tautomerism, a phenomenon prevalent in hydroxypyrimidines and related heterocyclic systems. masterorganicchemistry.comnih.gov It exists in a chemical equilibrium between its enol form (this compound) and its keto form (4-Ethyl-pyrimidin-2(1H)-one). byjus.com

The enol form possesses a hydroxyl (-OH) group attached to the pyrimidine ring, giving it aromatic character. byjus.com The keto form features a carbonyl (C=O) group and a protonated ring nitrogen. byjus.com Generally, the keto tautomer is significantly more stable for 2-hydroxypyrimidine (B189755) systems, and this equilibrium can be influenced by factors such as the solvent. mdpi.comtaylorandfrancis.com Quantum chemical calculations are essential for quantifying the energy difference between these tautomers to predict their relative populations at equilibrium. Studies on similar molecules like isocytosine (B10225) show that the amino (analogous to enol) form is more stable than the imino (keto) form in aqueous solutions. researchgate.net

Table 2: Theoretical Comparison of Tautomers of this compound

| Tautomer | Structure Name | Key Functional Group | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| Keto | 4-Ethyl-pyrimidin-2(1H)-one | C=O (Carbonyl) | 0.00 | More Stable |

| Enol | This compound | C-OH (Hydroxyl) | +5.8 | Less Stable |

Note: Relative energy values are representative and based on computational studies of similar pyrimidinone systems. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations provide insights into its structural flexibility, conformational stability, and interactions with its environment, typically a solvent like water. nih.govresearchgate.net

The simulation works by solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. nih.gov This allows for the observation of dynamic processes that are inaccessible to static computational models.

A typical MD simulation of this compound would involve placing the molecule (in a specific tautomeric and conformational state) in a simulation box filled with solvent molecules. Over the course of the simulation (ranging from nanoseconds to microseconds), various properties can be monitored. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. nih.gov A stable RMSD value over time indicates that the molecule maintains a stable conformation, while large fluctuations could signify conformational transitions or instability. nih.gov Such simulations are invaluable for understanding how the different tautomers and conformers of this compound behave in a dynamic, solution-phase environment.

Table 3: Illustrative Root Mean Square Deviation (RMSD) Data from a Hypothetical MD Simulation

| Simulation Time (nanoseconds) | RMSD of Keto Tautomer (Å) | RMSD of Enol Tautomer (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 5 | 1.25 | 1.45 |

| 10 | 1.31 | 1.89 |

| 15 | 1.28 | 2.10 |

| 20 | 1.35 | 2.05 |

Note: This table presents hypothetical data to illustrate the concept of RMSD analysis in MD simulations. Higher, more fluctuating values for the enol tautomer would suggest lower stability in the simulated environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjournaljpri.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their activity. nih.gov For pyrimidine derivatives, QSAR studies are widely used to guide the design of new compounds with enhanced potency for a specific biological target. scirp.org The focus here is on the methodologies employed, not on specific predictive outcomes.

Several methodologies are commonly used to develop QSAR models:

Multiple Linear Regression (MLR): This is a statistical technique used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.govjournaljpri.com The goal is to develop a simple linear equation that can predict the activity of new compounds based on their descriptor values. scirp.org

Artificial Neural Networks (ANN): ANN are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between descriptors and activity. nih.govscirp.org ANNs are generally more powerful than MLR for complex datasets and can yield models with higher predictive accuracy. scirp.org

3D-QSAR Methods: These methods consider the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA): CoMFA generates a 3D QSAR model by correlating the biological activity of compounds with their steric and electrostatic fields. The molecules are aligned, and the fields are calculated at various points on a 3D grid surrounding them. thieme-connect.com

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. It uses a Gaussian function to avoid the singularities that can occur at atomic positions in CoMFA, often leading to more robust models. thieme-connect.com

These QSAR methodologies rely on the calculation of various molecular descriptors, which are numerical values representing the physicochemical, topological, or electronic properties of the molecules.

Table 4: Overview of QSAR Modeling Methodologies

| Methodology | Core Principle | Typical Application |

|---|---|---|

| Multiple Linear Regression (MLR) | Establishes a linear equation between molecular descriptors and activity. journaljpri.com | Developing simple, interpretable predictive models. scirp.org |

| Artificial Neural Network (ANN) | Uses interconnected nodes to model complex, non-linear relationships. nih.gov | Modeling complex structure-activity landscapes where linear models fail. scirp.org |

| Comparative Molecular Field Analysis (CoMFA) | Correlates 3D steric and electrostatic fields with biological activity. thieme-connect.com | Generating 3D contour maps to visualize favorable and unfavorable regions for activity. thieme-connect.com |

| Comparative Molecular Similarity Index Analysis (CoMSIA) | Correlates multiple 3D fields (steric, electrostatic, hydrophobic, H-bond) with activity. thieme-connect.com | Creating more detailed 3D models for rational drug design. thieme-connect.com |

Elucidation of Reaction Mechanisms in Pyrimidinol Synthesis

The synthesis of 2-pyrimidinols, including this compound, is fundamentally based on the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a urea (B33335) or guanidine (B92328) derivative. The primary and most established route involves the reaction of a β-keto ester with urea. For the specific synthesis of this compound, the logical starting materials are ethyl 3-oxopentanoate (B1256331) and urea.

The mechanism for this acid- or base-catalyzed condensation proceeds through several key steps. Initially, the urea molecule performs a nucleophilic attack on one of the carbonyl groups of the β-keto ester, typically the more reactive ketone carbonyl, to form a carbinolamine intermediate. This is followed by dehydration to yield an unsaturated ureide. The subsequent step involves an intramolecular cyclization, where the terminal nitrogen atom of the ureide attacks the ester carbonyl group. This ring-closing step forms a tetrahedral intermediate which then eliminates a molecule of ethanol (B145695) to yield the dihydropyrimidine (B8664642) ring. Finally, aromatization through the loss of a water molecule leads to the formation of the stable this compound ring system.

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of this reaction. Ultrasound irradiation has been shown to significantly accelerate the cyclocondensation of β-keto esters and amidines, often in aqueous media, leading to excellent yields of highly substituted 4-pyrimidinols in remarkably short reaction times. organic-chemistry.org This technique enhances the reaction rate and often results in a purer product, simplifying work-up procedures. organic-chemistry.orgresearchgate.net

A plausible synthetic pathway for this compound is detailed below:

Reactants : Ethyl 3-oxopentanoate and Urea

Reaction : Cyclocondensation

Mechanism : Nucleophilic addition, dehydration, intramolecular cyclization, and aromatization.

| Method | Key Reagents/Conditions | Mechanistic Role | Typical Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | β-keto ester, Urea, Acid/Base catalyst (e.g., HCl, NaOMe), Alcohol solvent, Reflux | Acid/base catalysis promotes condensation and cyclization steps. | Variable | orgsyn.org |

| Ultrasound-Promoted Synthesis | β-keto ester, Amidine hydrochloride, Water, Ultrasound irradiation (20-40 kHz) | Acoustic cavitation enhances mass transfer and reaction rates, promoting rapid cyclization. | Good to Excellent (21-97%) | organic-chemistry.org |

| Related Three-Component Reaction (Biginelli) | Aldehyde, β-keto ester, Urea, Catalyst (e.g., Caffeine), Solvent-free | Catalyst activates reactants, facilitating the formation of an acylimine intermediate which undergoes cyclization. | High | researchgate.net |

Investigations into Transformation Pathways of Pyrimidinol Derivatives

The this compound molecule exists in a tautomeric equilibrium with its 4-ethyl-1H-pyrimidin-2(3H)-one form. This chemical feature governs its reactivity, particularly at the C2-hydroxyl group. The hydroxyl group is a poor leaving group, and thus, a primary transformation pathway involves its conversion into a more reactive functional group to enable further synthetic modifications.

A common and crucial transformation is the conversion of the 2-pyrimidinol to a 2-chloropyrimidine (B141910). This is typically achieved by treating the pyrimidinol with a strong dehydrating and chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline. The mechanism involves the initial phosphorylation of the hydroxyl group to form a phosphate (B84403) ester, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 2-chloropyrimidine derivative. This chloro-derivative is a versatile intermediate for introducing various nucleophiles at the C2 position.

Another significant transformation pathway is the conversion to a sulfonate ester, such as a tosylate. The reaction of a 4-pyrimidinol with tosyl chloride (TsCl) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding 4-pyrimidyl tosylate. organic-chemistry.org Tosylates are also excellent leaving groups and are particularly effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions. For instance, 4-pyrimidyl tosylates readily participate in Suzuki-Miyaura cross-coupling reactions with boronic acids, catalyzed by palladium complexes, to form C-C bonds and introduce aryl or alkyl substituents at the C4 position. organic-chemistry.org

Alkylation reactions also represent an important transformation pathway. The reaction of 2-pyrimidinols with alkylating agents like ethyl bromoacetate (B1195939) can lead to a mixture of O- and N-alkylated products, with the product distribution depending on the specific substituents on the pyrimidine ring and the reaction conditions. grafiati.com

| Transformation | Reagents | Product | Mechanistic Pathway | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, N,N-dimethylaniline | 2-Chloro-4-ethylpyrimidine | Phosphorylation of OH group followed by SNAr with Cl⁻. | |

| Tosylation | Tosyl chloride (TsCl), DMAP | 4-Ethylpyrimidin-2-yl tosylate | Nucleophilic attack of pyrimidinol on sulfur of TsCl. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pyrimidyl tosylate, Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-4-ethylpyrimidine | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. | organic-chemistry.org |

| Alkylation | Alkyl halide (e.g., Ethyl bromoacetate), Base | O- and/or N-alkylated pyrimidines | Nucleophilic substitution (SN2) at O or N atoms. | grafiati.com |

Role of Catalysts and Reagents in Promoting Specific Chemical Reactions

Catalysts and specific reagents play a pivotal role in directing the synthesis and transformation of this compound, influencing reaction rates, yields, and selectivity.

In the synthesis of the pyrimidine ring via cyclocondensation, the choice of catalyst is critical. Simple mineral acids (e.g., HCl) or bases (e.g., sodium ethoxide) are traditionally used. They function by protonating the carbonyl oxygen (acid catalysis) to increase its electrophilicity or by deprotonating the urea/amidine (base catalysis) to increase its nucleophilicity, thereby facilitating the initial condensation and subsequent cyclization steps. More recently, a variety of catalysts have been explored to improve reaction efficiency and sustainability. Zirconium tetrachloride (ZrCl₄) has been employed as a Lewis acid catalyst in multicomponent reactions to form fused pyrimidine systems. sioc-journal.cn Organocatalysts, such as caffeine, have also been shown to effectively promote Biginelli-type reactions, which are closely related to pyrimidinol synthesis. researchgate.net

In the transformation of the pyrimidinol, reagents are selected for their specific mechanistic functions. As mentioned, phosphoryl chloride (POCl₃) is not merely a chlorinating agent; it acts first as a dehydrating agent that activates the hydroxyl group by converting it into a phosphate ester, a superior leaving group.

Transition metal catalysts are indispensable for C-C and C-N bond-forming reactions on the pyrimidine core. In Suzuki-Miyaura cross-coupling reactions of pyrimidyl tosylates, a palladium(0) catalyst is central to the mechanistic cycle. organic-chemistry.org The cycle is initiated by the oxidative addition of the Pd(0) complex into the C-O bond of the tosylate, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst. The choice of ligands on the palladium catalyst and the base used are crucial for the efficiency of this cycle.

| Reaction | Catalyst/Reagent | Type | Mechanistic Role | Reference |

|---|---|---|---|---|

| Pyrimidinol Synthesis | HCl | Brønsted Acid | Protonates carbonyl, increasing electrophilicity for nucleophilic attack. | orgsyn.org |

| Pyrimidinol Synthesis | Sodium Methoxide | Brønsted Base | Deprotonates urea/amidine, increasing its nucleophilicity. | orgsyn.org |

| Fused Pyrimidine Synthesis | Zirconium Tetrachloride (ZrCl₄) | Lewis Acid | Coordinates to carbonyl oxygen to activate the substrate. | sioc-journal.cn |

| Hydroxyl to Chloro Conversion | Phosphoryl Chloride (POCl₃) | Activating/Chlorinating Agent | Converts OH to a good leaving group (phosphate ester) for substitution by Cl⁻. | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Transition Metal Catalyst | Facilitates C-C bond formation via oxidative addition/reductive elimination cycle. | organic-chemistry.org |

| Desulfurization (Thiourea route) | Raney Nickel | Heterogeneous Catalyst | Promotes cleavage of C-S bonds on its surface. | orgsyn.org |

Table of Chemical Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Ethyl-2-pyrimidinol | 856289-67-3 | C₆H₈N₂O |

| Pyrimidine (B1678525) | 289-95-2 | C₄H₄N₂ |

| Uracil | 66-22-8 | C₄H₄N₂O₂ |

| Thymine | 65-71-4 | C₅H₆N₂O₂ |

| Cytosine | 71-30-7 | C₄H₅N₃O |

| Thiamine (B1217682) | 59-43-8 | C₁₂H₁₇N₄OS⁺ |

| Riboflavin | 83-88-5 | C₁₇H₂₀N₄O₆ |

| 4-Hydroxypyrimidine (B43898) | 4562-27-0 | C₄H₄N₂O |

| Guanine | 73-40-5 | C₅H₅N₅O |

| Ethyl 3-oxopentanoate (B1256331) | 40917-31-9 | C₇H₁₂O₃ |

| Urea (B33335) | 57-13-6 | CH₄N₂O |

| Sodium ethoxide | 141-52-6 | C₂H₅NaO |

| Pyridine (B92270) | 110-86-1 | C₅H₅N |

Applications of 4 Ethyl 2 Pyrimidinol in Chemical Research and Design

4-Ethyl-2-pyrimidinol as a Versatile Building Block in Organic Synthesis

The pyrimidine (B1678525) core is a fundamental scaffold in organic chemistry, and this compound, with its reactive hydroxyl and ethyl functional groups, presents itself as a potentially versatile building block for the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Systems

Intermediate in the Synthesis of Advanced Organic Molecules

The synthesis of advanced organic molecules often relies on the strategic use of functionalized heterocyclic intermediates. This compound can serve as such an intermediate. The pyrimidine ring itself is a key component of many biologically active compounds. The ethyl group offers a site for further chemical modification, allowing for the introduction of various pharmacophores or for tuning the steric and electronic properties of the final molecule. The hydroxyl group provides a handle for introducing substituents through etherification or for conversion to other functional groups, enabling the construction of a wide array of derivatives.

Pyrimidinol Scaffolds in Ligand Design and Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound, along with the exocyclic hydroxyl group, present potential coordination sites for metal ions. This makes pyrimidinol scaffolds attractive for the design of ligands in coordination chemistry. The specific binding properties can be modulated by the nature and position of substituents on the pyrimidine ring. The ethyl group at the 4-position would influence the steric environment around the potential coordination sites, which can be a critical factor in controlling the geometry and stability of the resulting metal complexes. While specific studies on this compound in this context are not documented, the broader class of pyrimidinols has been explored for their ability to form coordination polymers and discrete metal complexes with interesting structural and electronic properties.

Research into Potential Modulators of Biological Targets (excluding human trials)

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this compound are of interest in the exploration of potential modulators of various biological processes.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-activity relationship (SAR) studies are crucial for the rational design of new therapeutic agents. For pyrimidine-based compounds, SAR studies have revealed that modifications to the substituents at various positions of the pyrimidine ring can significantly impact their biological activity. In the case of this compound, the ethyl group at the 4-position and the hydroxyl group at the 2-position are key points for structural modification.

For example, in the design of enzyme inhibitors, the ethyl group could be varied in length or replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. The hydroxyl group could be converted to ethers or amines to investigate the role of hydrogen bonding interactions. The general findings from SAR studies on related pyrimidine derivatives often highlight the importance of specific substitution patterns for achieving high potency and selectivity for a particular biological target.

Table 1: Hypothetical SAR Data for this compound Derivatives as Kinase Inhibitors

| Compound | R1 (at C4) | R2 (at C2) | IC50 (nM) |

| 1 | -CH2CH3 | -OH | 500 |

| 2 | -CH3 | -OH | 750 |

| 3 | -CH2CH2CH3 | -OH | 400 |

| 4 | -CH2CH3 | -OCH3 | 250 |

| 5 | -CH2CH3 | -NH2 | 150 |

This table is illustrative and not based on actual experimental data for this compound.

Mechanistic Research on Molecular Interactions (e.g., DNA/RNA synthesis pathways)

The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA (cytosine, thymine, and uracil) makes pyrimidine derivatives potential candidates for interacting with the machinery of nucleic acid synthesis. While no direct mechanistic studies on this compound have been reported, related pyrimidine and pyrimidinol analogues have been investigated for their ability to inhibit enzymes involved in these pathways, such as DNA polymerases or dihydrofolate reductase (DHFR).

The mechanism of such interactions often involves the pyrimidine derivative acting as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the enzyme's amino acid residues determine the binding affinity and inhibitory potency. The ethyl group of this compound could potentially occupy a hydrophobic pocket within the enzyme's active site, while the pyrimidinol core could mimic the natural nucleobase. Further research would be needed to elucidate the precise molecular interactions of this compound with any specific biological target.

Development of Novel Materials and Chemical Processes Utilizing Pyrimidinol Derivatives

The inherent electronic characteristics of the pyrimidine ring, specifically its π-deficient nature, make pyrimidinol derivatives attractive building blocks for the creation of novel materials and the development of innovative chemical processes. The electron-withdrawing properties of the pyrimidine core are fundamental to its utility in designing molecules with specific functions, such as those with significant nonlinear optical (NLO) properties. These characteristics, combined with the potential for substitution at various points on the ring, allow for the fine-tuning of the molecule's electronic and physical properties.

The synthesis of functionalized pyrimidine derivatives is a key area of research, with applications in materials science. The versatility of the pyrimidine scaffold allows for the creation of "push-pull" molecules, where electron-donating and electron-accepting groups are strategically placed to induce desired electronic behaviors. This principle is central to the development of materials for optoelectronics and other advanced applications. Research into pyrimidine-based materials has explored their use in dye-sensitized solar cells, OLEDs, and as laser dyes, underscoring the broad potential of this class of compounds.

Research into Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a range of applications in photonics and optoelectronics, including optical data processing and storage. The pyrimidine scaffold has been identified as a promising component in the design of NLO chromophores. The electron-deficient nature of the pyrimidine ring makes it an effective electron acceptor in push-pull systems, which are known to enhance NLO responses.

Recent studies have focused on the synthesis and characterization of various pyrimidine derivatives to investigate their NLO properties. For instance, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was shown to have a third-order nonlinear susceptibility (χ(3)) superior to that of known chalcone (B49325) derivatives, indicating its potential for optical and photonic applications. nih.govwikipedia.org Computational methods, such as density functional theory (DFT), are often employed to predict and understand the NLO behavior of these molecules. nih.govwikipedia.org

While direct research on the NLO properties of this compound is not extensively documented in the reviewed literature, the established principles of NLO material design suggest its potential as a precursor or a component in such materials. The presence of the pyrimidinol core provides the necessary electron-accepting character, and the ethyl group at the 4-position can influence the molecule's solubility and crystal packing, which are important factors for practical applications. Further functionalization of the 2-pyrimidinol moiety could lead to the creation of novel push-pull systems with significant NLO activity.

The table below summarizes the NLO properties of a representative pyrimidine derivative, illustrating the type of data generated in this field of research.

| Compound Name | Method | Calculated NLO Property | Value |

| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Iterative Electrostatic Embedding | Third-order nonlinear susceptibility (χ(3)) | Superior to known chalcone derivatives |

This table is based on available data for a similar pyrimidine derivative and is intended to be illustrative of the research in this area.

Future Directions and Emerging Research Frontiers for 4 Ethyl 2 Pyrimidinol

Development of Novel, Sustainable, and Efficient Synthetic Routes

The pursuit of green and efficient chemical processes is a major driver in modern organic synthesis. For pyrimidinol derivatives, this involves moving beyond classical condensation reactions, which can suffer from harsh conditions and low yields, toward more sustainable alternatives. nih.gov Future research will likely focus on one-pot, multi-component reactions (MCRs) that maximize atom economy and minimize waste.

Key areas of development include:

Novel Catalysis: The use of reusable, heterogeneous catalysts is a promising avenue. For instance, studies on the Biginelli reaction, a common method for synthesizing dihydropyrimidinones, have demonstrated the efficacy of novel nanocatalysts that function under solvent-free conditions, offering high yields and easy separation from the reaction mixture. rsc.orgchemmethod.com Adapting such catalytic systems for the synthesis of 4-Ethyl-2-pyrimidinol could significantly improve the environmental footprint of its production.

Green Reaction Conditions: Emphasis will be placed on utilizing benign solvents like water or ethanol (B145695), or eliminating solvents entirely. mdpi.comrsc.org Solvent-free reactions, often facilitated by grinding or heating, reduce volatile organic compound (VOC) emissions and simplify product purification. rsc.org

Energy Efficiency: Exploring alternative energy sources such as microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating methods.

| Catalyst System | Reaction Type | Conditions | Key Advantage |

| Pyridinium-Functionalized Organosilica | Biginelli Condensation | Solvent-free, 50°C | Reusable for at least 10 cycles without significant loss of activity. mdpi.com |

| SO3H@imineZCMNPs | Three-Component Reaction | Solvent-free, 90°C | Environmentally friendly, reusable magnetic nanocatalyst. rsc.org |

| Cd-Based Covalent Organic Framework | Three-Component Reaction | Solvent-free, 110°C | High yields for a diverse range of substrates. chemmethod.com |

Exploration of Uncharted Reactivity and Novel Transformations

Beyond improving its synthesis, a significant research frontier lies in discovering new ways to chemically modify the this compound core. This allows for the diversification of the scaffold to access novel chemical space and create derivatives with unique properties.

Future research will likely explore:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis by avoiding pre-functionalization steps. Developing methods to selectively introduce substituents at various positions on the pyrimidine (B1678525) ring would provide rapid access to a library of analogs for screening. nih.gov

Deconstruction-Reconstruction Strategies: Advanced synthetic strategies involve chemically "opening" the pyrimidine ring and subsequently "reclosing" it with different components to form entirely new heterocyclic systems. For example, pyrimidines can be transformed into pyridines or other azoles like pyrazoles and oxazoles. nih.gov Applying such a deconstruction-reconstruction approach to this compound could yield a diverse array of novel scaffolds.

Photoredox and Electrosynthesis: These modern synthetic methods use light or electricity to drive chemical reactions, often enabling unique transformations that are difficult to achieve with traditional thermal methods. nih.gov Exploring the electrochemical or photochemical reactivity of this compound could uncover new reaction pathways for its derivatization.

Advanced Computational Tools for Predictive Design and Optimization

In silico methods are becoming indispensable in modern chemical research, allowing scientists to design and evaluate molecules computationally before committing to laboratory synthesis. nih.gov This approach saves significant time and resources by prioritizing the most promising candidates.

For this compound, computational tools can be applied to:

Predictive Design: Fragment-based drug design (FBDD) and other computational techniques can be used to design novel derivatives of this compound that are predicted to bind to specific biological targets, such as protein kinases or enzymes involved in disease. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule and a protein target, predicting the binding mode and affinity. Docking studies can guide the rational design of this compound derivatives with enhanced potency and selectivity. nih.govmdpi.com

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the viability of a compound as a potential drug. In silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

| Computational Tool | Application for this compound Derivatives | Predicted Outcome |

| Molecular Docking | Simulating binding to a target protein (e.g., VEGFR-2, EGFR) | Binding energy, key interactions, potential for inhibition. nih.govnih.gov |

| ADMET Prediction | Evaluating drug-likeness based on computational models | Solubility, absorption profile, toxicity risk, compliance with Lipinski's Rule of Five. mdpi.com |

| Molecular Dynamics | Simulating the stability of the ligand-protein complex over time | Confirmation of stable binding within the active site. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch synthesis. nih.gov Its integration with automated systems represents a paradigm shift in small molecule synthesis.

Key benefits for the synthesis of this compound and its derivatives include:

Reduced Reaction Times: Continuous flow reactors enable rapid heating and mixing, which can dramatically shorten reaction times from hours to mere minutes. mdpi.com

Enhanced Safety and Scalability: Flow systems allow for better control over reaction parameters like temperature and pressure. The small reaction volumes at any given time minimize risks associated with hazardous reagents or exothermic reactions, making the process safer and easier to scale up. nih.govsci-hub.se

Automated Synthesis: Coupling flow reactors with automated purification and analysis systems enables the rapid, iterative synthesis of compound libraries. chemrxiv.org This technology could be used to generate a large number of this compound derivatives for high-throughput screening.

A comparison of batch versus flow synthesis for related heterocyclic compounds highlights the potential of this technology. For example, the synthesis of certain pyrazolopyrimidinone (B8486647) derivatives was reduced from 9 hours in batch to just 16 minutes in a flow system. mdpi.com

Design of Pyrimidinol-Based Systems with Tunable Properties for Specific Research Applications

The this compound scaffold serves as a "privileged structure," meaning it can be modified to interact with a wide range of biological targets. nih.gov The strategic design of derivatives with tunable electronic, optical, or biological properties is a key area for future research.

Potential applications for tailored pyrimidinol systems include:

Medicinal Chemistry: By systematically modifying the substituents on the pyrimidine ring, researchers can fine-tune the compound's activity against specific targets. For example, pyrimidine derivatives have been designed as inhibitors of enzymes like COX-2 or kinases like VEGFR-2 and EGFR, which are important in inflammation and cancer. mdpi.comnih.govmdpi.com

Materials Science: Fused pyrimidine systems and other N-heterocyclic compounds have attracted attention for their photophysical properties. nih.gov By creating extended conjugated systems based on the this compound core, it may be possible to develop novel materials for applications in electronics or as fluorescent probes.

Chemical Biology: Pyrimidinol derivatives can be functionalized with reactive groups or tags to create chemical probes for studying biological processes. These tools can help to identify new drug targets and elucidate disease mechanisms.

The design process often involves establishing structure-activity relationships (SAR), where changes in a molecule's structure are correlated with changes in its functional properties. This iterative process of design, synthesis, and testing is fundamental to developing compounds for specific applications. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-2-pyrimidinol, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Pyrimidine derivatives are commonly synthesized via cyclization of β-dicarbonyl compounds with urea or thiourea under acidic conditions . For this compound, substituting the ethyl group at the 4-position may involve alkylation of a pyrimidine precursor (e.g., 2-hydroxypyrimidine) using ethyl bromide in the presence of a base like potassium carbonate.

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to favor nucleophilic substitution. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ ~254 nm). Compare retention times with standards. Validate purity ≥95% via peak integration .

- Structural Confirmation :

- NMR : Confirm the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) and hydroxyl proton (δ 10–12 ppm, broad singlet) in -NMR. -NMR should show pyrimidine carbons (δ 150–170 ppm) and ethyl carbons (δ 10–25 ppm for CH3, δ 30–40 ppm for CH2) .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 139.1 (CHNO).

Q. What spectroscopic techniques are critical for characterizing pyrimidine derivatives like this compound?

Methodological Answer:

- FT-IR : Identify hydroxyl (O–H stretch: 3200–3600 cm) and pyrimidine ring vibrations (C=N stretch: 1650–1700 cm) .

- UV-Vis : Pyrimidine derivatives exhibit π→π* transitions in 250–300 nm range; substituents like ethyl may cause slight shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and replicate experiments (n ≥ 3).

- Data Normalization : Use positive controls (e.g., 5-fluorouracil for antiproliferative assays) and statistical tests (ANOVA, p < 0.05) to identify outliers .

- Mechanistic Studies : Perform kinase inhibition profiling or molecular docking to identify off-target interactions that may explain variability .

Q. What strategies are effective for studying the enzyme interaction mechanisms of this compound?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten kinetics to determine inhibition constants (K). For example, monitor dihydrofolate reductase (DHFR) activity via NADPH oxidation at 340 nm .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry by titrating this compound into enzyme solutions .

- Molecular Dynamics (MD) Simulations : Model interactions with DHFR or thymidylate synthase using software like GROMACS; validate with mutagenesis studies .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer:

- pH Stability : Test solubility and degradation kinetics across pH 3–8. Pyrimidinols are prone to hydrolysis at extremes; buffer with PBS (pH 7.4) for physiological conditions .

- Light/Temperature Sensitivity : Store solutions in amber vials at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound?